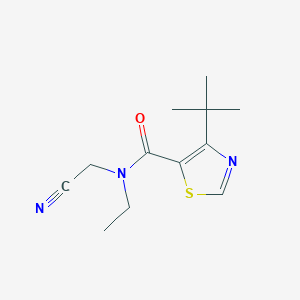

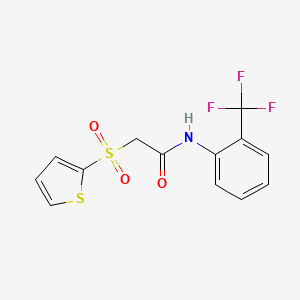

![molecular formula C14H10N4O4 B2821262 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione CAS No. 324580-27-0](/img/structure/B2821262.png)

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

科学的研究の応用

Anticonvulsant Activities

A study by Sharma et al. (2016) highlights the synthesis of functionalized 5-(isoindole-1,3-dione) pyrimidinones, which includes compounds related to 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione. These compounds have been tested for their anticonvulsant activities using in vivo methods like MES and PTZ tests. Notably, a derivative of this compound class showed significant anticonvulsant activity at a specific test dose (Sharma, Gawande, Mohan, & Goel, 2016).

Chromogenic Receptors for Ions

Bhattacharyya et al. (2017) reported a novel compound synthesized by condensation involving a similar structural moiety, which serves as a dual signaling chromogenic receptor for F-/AcO- and Al3+ ions. The compound's chromogenic response is reversible, indicating its potential in constructing reversible paper strips for detecting these ions (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).

Antiviral Action

A study from 1979 by Garcia-Gancedo et al. explored derivatives of benzo[de]isoquinoline-diones, closely related to the compound . These derivatives demonstrated inhibitory activity against herpes simplex and vaccinia viruses in cell cultures, suggesting their potential antiviral applications (GARCIA-GANCEDO, Gil, Roldan, Pérez, & Vilas, 1979).

Corrosion Inhibition

A 2014 study by Ansari, Quraishi, and Singh investigated Schiff’s bases with structural similarity, which acted as corrosion inhibitors for mild steel in hydrochloric acid solution. This indicates the potential application of similar compounds in the field of material science and corrosion prevention (Ansari, Quraishi, & Singh, 2014).

Polymerisation Processes

Smith and Tighe (1981) studied the polymerisation process involving similar structural compounds. This research provides insights into the use of such compounds in polymer science, particularly in the formation of poly-α-esters with potential applications in various industrial and medical fields (Smith & Tighe, 1981).

作用機序

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d2 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .

Biochemical Pathways

Given the potential modulation of the dopamine receptor d2, it can be inferred that the compound may influence dopaminergic signaling pathways .

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

特性

IUPAC Name |

5-nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c19-13-10-5-4-9(18(21)22)7-11(10)14(20)17(13)8-16-12-3-1-2-6-15-12/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOXZDVXUCYFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

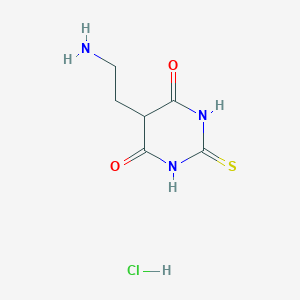

![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2821187.png)

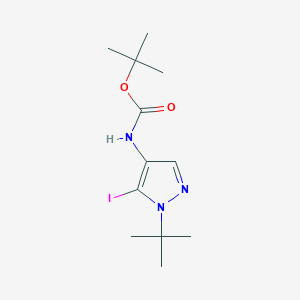

![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)

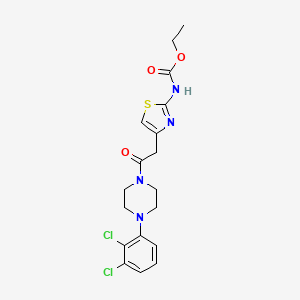

![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)